Cas no 1339010-08-0 (2-chloro-6-fluoro-N-methoxy-N-methylbenzamide)

2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of agrochemicals and pharmaceuticals. The compound features a benzamide core substituted with chloro and fluoro groups at the 2- and 6-positions, respectively, along with an N-methoxy-N-methyl moiety, which enhances its reactivity in coupling reactions. Its structural properties make it useful for constructing complex molecules through cross-coupling or amidation reactions. The electron-withdrawing effects of the halogen substituents contribute to its stability and selectivity in synthetic applications. This compound is typically handled under controlled conditions due to its sensitivity to moisture and heat.
2-chloro-6-fluoro-N-methoxy-N-methylbenzamide structure
1339010-08-0 structure
Product name:2-chloro-6-fluoro-N-methoxy-N-methylbenzamide
CAS No:1339010-08-0
MF:C9H9ClFNO2
MW:217.624665021896
CID:5573323

2-chloro-6-fluoro-N-methoxy-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide
    • Benzamide, 2-chloro-6-fluoro-N-methoxy-N-methyl-
    • Inchi: 1S/C9H9ClFNO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3
    • InChI Key: CVZAWJSSHJDLJV-UHFFFAOYSA-N
    • SMILES: C(N(OC)C)(=O)C1=C(F)C=CC=C1Cl

Experimental Properties

  • Density: 1.301±0.06 g/cm3(Predicted)
  • Boiling Point: 338.8±32.0 °C(Predicted)

2-chloro-6-fluoro-N-methoxy-N-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624572-1g
2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide
1339010-08-0 98%
1g
¥15269.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624572-250mg
2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide
1339010-08-0 98%
250mg
¥5880.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624572-500mg
2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide
1339010-08-0 98%
500mg
¥11749.00 2024-08-09
Life Chemicals
F1903-0340-2.5g
2-chloro-6-fluoro-N-methoxy-N-methylbenzamide
1339010-08-0 95%+
2.5g
$794.0 2023-09-07
Life Chemicals
F1903-0340-1g
2-chloro-6-fluoro-N-methoxy-N-methylbenzamide
1339010-08-0 95%+
1g
$397.0 2023-09-07
TRC
C197896-500mg
2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide
1339010-08-0
500mg
$ 365.00 2022-04-01
Life Chemicals
F1903-0340-0.25g
2-chloro-6-fluoro-N-methoxy-N-methylbenzamide
1339010-08-0 95%+
0.25g
$358.0 2023-09-07
TRC
C197896-100mg
2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide
1339010-08-0
100mg
$ 95.00 2022-04-01
Life Chemicals
F1903-0340-0.5g
2-chloro-6-fluoro-N-methoxy-N-methylbenzamide
1339010-08-0 95%+
0.5g
$377.0 2023-09-07
Life Chemicals
F1903-0340-5g
2-chloro-6-fluoro-N-methoxy-N-methylbenzamide
1339010-08-0 95%+
5g
$1191.0 2023-09-07

Additional information on 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide

Introduction to 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide (CAS No. 1339010-08-0)

2-chloro-6-fluoro-N-methoxy-N-methylbenzamide (CAS No. 1339010-08-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzamide derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro group at the 2-position and a fluoro group at the 6-position of the benzene ring, along with the methoxy and N-methyl substituents on the amide nitrogen, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide have been subjects of extensive research due to its promising pharmacological profile. The introduction of fluorine atoms into aromatic rings is a common strategy in drug design, as fluorine can enhance metabolic stability, binding affinity, and overall bioavailability of pharmaceutical compounds. In this context, the fluoro group in 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide plays a crucial role in modulating its interactions with biological targets.

Recent studies have highlighted the potential of 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide as a lead compound for developing novel therapeutic agents. Researchers have been particularly interested in its potential applications in oncology, where benzamide derivatives have shown efficacy in inhibiting various kinases and enzymes involved in cancer progression. The chloro and fluoro substituents are known to enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

One of the most compelling aspects of 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide is its mechanism of action. Preclinical studies suggest that this compound may exert its effects by binding to specific proteins or enzymes that are overexpressed in certain diseases. For instance, it has been hypothesized that 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide could interact with transcription factors or signaling pathways that are critical for disease pathogenesis. This interaction may lead to the inhibition of disease progression or the induction of apoptosis in affected cells.

The chemical stability and solubility profile of 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide are also important considerations in its development as a pharmaceutical agent. The presence of both chloro and fluoro groups enhances the compound's resistance to hydrolysis, which is essential for maintaining its efficacy during storage and administration. Additionally, modifications such as N-methoxy and N-methyl groups improve solubility in both aqueous and lipid-based environments, facilitating various routes of administration.

In terms of synthetic chemistry, 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide can be synthesized through multi-step reactions that involve functional group transformations such as chlorination, fluorination, methylation, and amidation. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzene ring with the desired substituents.

The pharmacokinetic properties of 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide have also been thoroughly investigated. Studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics when administered orally or intravenously. The bioavailability is enhanced by factors such as lipophilicity and metabolic stability, which are critical for achieving therapeutic levels in vivo.

Ethical considerations are paramount in any research involving pharmaceutical compounds like 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide. Researchers adhere to stringent guidelines to ensure patient safety and data integrity throughout clinical trials. These trials are designed to evaluate both the efficacy and safety profiles of new drugs before they can be approved for widespread use.

The future prospects for 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide are promising, with ongoing research exploring its potential applications beyond oncology. Investigational studies are examining its efficacy in treating inflammatory diseases, neurodegenerative disorders, and other conditions where benzamide derivatives have shown promise. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these developments.

In conclusion,2-chloro-6-fluoro-N-methoxy-N-methylbenzamide (CAS No. 1339010-08-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis, characterization, pharmacological evaluation, and future applications underscore its importance as a lead compound for developing novel therapeutic agents.

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